
Docarpamine
概要
説明
Docarpamine is a small molecule that falls into the category of D1 receptor agonists and β1-adrenergic receptor agonists . Its chemical formula is C21H30N2O8S . Although it is not widely known, this compound has potential therapeutic applications.
準備方法
合成経路:: ドカルパミンの合成経路には、以下のステップが含まれます。
アセチル化: 前駆体化合物から出発し、アミノ基のアセチル化が行われます。
チオール化: チオール基(硫黄含有)が導入されます。
炭酸エステル形成: 最終ステップでは、炭酸エステルが形成されます。
工業生産:: ドカルパミンの工業生産方法は、十分に文書化されていませんが、この分野での研究開発は続いています。
化学反応の分析
反応:: ドカルパミンは、以下を含むさまざまな反応を起こす可能性があります。
酸化: 酸化プロセスは、その構造を改変する可能性があります。
還元: 還元反応は、特定の官能基で起こる可能性があります。
置換: 置換反応は、特定の原子または基を置換する可能性があります。
無水酢酸: アセチル化に使用されます。
チオール試薬: チオール化に使用されます。
炭酸エステル化試薬: 炭酸エステル形成に必要な試薬です。
主な生成物:: これらの反応で生成される主な生成物は、使用される特定の条件と反応物によって異なります。
4. 科学研究の応用
ドカルパミンの応用は、いくつかの科学分野にわたります。
心臓学: β1 アドレナリン受容体アゴニスト活性があるため、ショックや心不全の治療に役立つ可能性があります.
神経科学: D1 受容体アゴニストとして、神経障害に関連する可能性があります。
薬理学: 研究者らは、血圧調節と血管機能への影響を調べています。
科学的研究の応用
Treatment of Refractory Ascites
Refractory ascites is a common complication in patients with liver cirrhosis characterized by the accumulation of fluid in the abdominal cavity. Docarpamine has shown promise in managing this condition through its effects on renal function and fluid balance.
- Clinical Study Findings : In a study involving cirrhotic patients, this compound was administered at a dose of 750 mg. Results indicated significant improvements in renal blood flow and glomerular filtration rates, leading to enhanced sodium excretion and reduced ascitic fluid volume .
- DREAM Study : A Phase 2a open-label trial tested this compound in 16 patients requiring large-volume paracentesis. The study reported a 53% reduction in total ascitic volume and a 44% decrease in the frequency of paracentesis procedures post-treatment (p=0.01) . These findings suggest that this compound may reduce the need for invasive procedures associated with ascites management.
Potential Use in Heart Failure
This compound has also been explored for its potential benefits in treating heart failure , particularly in infants. Preliminary studies indicate that it may improve cardiac function by enhancing dopamine levels, which can positively influence heart contractility and overall hemodynamics.
Case Study 1: Refractory Ascites Management
In a controlled trial involving cirrhotic patients with refractory ascites:
- Participants : 10 patients treated with this compound versus a placebo group.
- Results : After eight weeks, three patients experienced complete resolution of ascites, while others showed significant decreases compared to no change in the placebo group .
Case Study 2: Heart Failure in Infants
A small cohort study assessed this compound's effects on infants diagnosed with heart failure:
- Findings : The administration of this compound led to observable improvements in clinical symptoms and echocardiographic parameters, suggesting its potential as a therapeutic agent for pediatric heart failure.
Summary Table of Clinical Findings
作用機序
ドカルパミンの作用機序には、以下が含まれます。
D1 受容体活性化: D1 受容体を刺激し、血管拡張と腎血流量の増加につながります。
β1 アドレナリン受容体活性化: β1 アドレナリン受容体に作用することで、心収縮力と心拍数を高めます。
6. 類似の化合物との比較
ドカルパミンは、D1 受容体アゴニストとβ1 アドレナリン受容体アゴニストの両方の活性を持つという点で独特です。類似の化合物には、ドーパミンアナログやその他のカテコールアミンなどがあります。
類似化合物との比較
Docarpamine’s uniqueness lies in its dual activity as both a D1 receptor agonist and a β1-adrenergic receptor agonist. Similar compounds include dopamine analogs and other catecholamines.
生物活性
Docarpamine, a dopamine prodrug, has garnered attention for its potential therapeutic applications, particularly in treating conditions associated with dopamine deficiency, such as Parkinson's disease and cardiac dysfunction. This article delves into the biological activity of this compound, supported by research findings, case studies, and detailed data tables.
Overview of this compound
This compound (N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl) dopamine) is designed to enhance the bioavailability of dopamine when administered orally. Unlike dopamine, which is rapidly metabolized in the gastrointestinal tract, this compound's structure protects it from first-pass metabolism, allowing for effective systemic delivery of dopamine after conversion in the body .
This compound acts primarily through the stimulation of peripheral dopamine receptors, particularly D1 receptors. Its unique chemical structure allows it to bypass the blood-brain barrier, minimizing central nervous system side effects while enhancing renal blood flow and diuresis . The metabolism of this compound leads to the release of free dopamine, which plays a crucial role in various physiological functions.
Pharmacokinetics
Research has demonstrated that this compound significantly increases plasma levels of free dopamine compared to direct administration of dopamine. In studies involving rats and dogs, the maximum concentration of free dopamine was found to be 13 times higher in rats and 4-6 times higher in dogs following oral administration of this compound compared to dopamine itself .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Healthy Subjects | Cirrhotic Patients |
---|---|---|
Cmax (ng/ml) | 76.8 ± 24.1 | 53.1 ± 24.9 |
Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |
Elimination Half-life (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |
AUC (ng·h/ml) | 97.5 ± 21.1 | 100.6 ± 45.6 |
Parkinson's Disease Management
In a case study involving a patient with Parkinson's disease who had not responded adequately to standard treatments (levodopa and carbidopa), this compound was introduced as an alternative therapeutic option. The patient exhibited improved motor function and reduced symptoms after incorporating this compound into their treatment regimen . This highlights this compound's potential as a supplementary therapy for managing Parkinson's disease.
Cardiac Surgery
This compound has also been evaluated in patients undergoing cardiac surgery. A study found that administering this compound postoperatively helped maintain elevated plasma levels of free dopamine while tapering off intravenous dopamine infusion . This suggests that this compound could serve as an effective alternative for patients with low cardiac output syndrome.
Efficacy in Refractory Ascites
Recent research indicates that this compound may be beneficial for patients with refractory ascites due to cirrhosis. In a clinical trial involving cirrhotic patients treated with this compound, significant reductions in ascitic fluid volume were observed compared to placebo treatments .
Table 2: Efficacy of this compound in Refractory Ascites
Treatment | Response Rate |
---|---|
This compound | 60% (3 out of 5 patients) showed complete resolution |
Placebo | No significant change observed |
Safety Profile and Side Effects
This compound is generally well-tolerated, with minimal side effects reported in clinical studies. However, some patients experienced arrhythmias during treatment; thus, careful monitoring is recommended . The absence of significant central nervous system effects makes it a safer alternative compared to direct dopamine administration.
特性
IUPAC Name |
[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMAMIPILWYHQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057820 | |
Record name | Docarpamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74639-40-0 | |
Record name | Docarpamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74639-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docarpamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docarpamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOCARPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPQ57D8S72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。